molecular formula C12H5BrCl2FN3 B572216 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine CAS No. 1334411-83-4

4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine

Cat. No.: B572216
CAS No.: 1334411-83-4
M. Wt: 360.995
InChI Key: VKOGJQLJHQFCSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .

Scientific Research Applications

Corrosion Inhibition

4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. Studies using various techniques, including electrochemical impedance spectroscopy, scanning electron microscopy, and density functional theory, have shown high inhibition performance of these derivatives, suggesting their potential application in corrosion protection of metals (Saady et al., 2021).

Synthesis of Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of various biologically active compounds. It has been synthesized through multi-step reactions involving nitration, chlorination, N-alkylation, reduction, and condensation. These synthesis processes and the structures of the compounds formed have been confirmed through various spectroscopic methods, highlighting its role in the preparation of biologically significant molecules (Wang et al., 2016).

Novel Synthesis Methods

Innovative methods have been developed for synthesizing derivatives of this compound. One such method involves microwave irradiation, which has been shown to be a simple and effective route for the synthesis, leading to well-characterized compounds with potential applications in various fields (Biradar et al., 2009).

Antimicrobial Properties

Derivatives of this compound have been studied for their antimicrobial properties. Syntheses of oxopyrimidines and thiopyrimidines involving this compound have shown potential antibacterial and antifungal activities, indicating its significance in the development of new antimicrobial agents (Ladani et al., 2009).

Halogenation Studies

The halogenation of imidazo[4,5-c]pyridinones, including derivatives of this compound, has been extensively studied. Such research provides insights into the chemical properties and reactivity of these compounds, which are crucial for their potential applications in various chemical and pharmaceutical industries (Yutilov & Svertilova, 1994).

Drug Synthesis and Molecular Docking

This compound is involved in the synthesis of novel derivatives with potential applications as drug candidates. Studies on the synthesis, structure elucidation, and molecular docking of these derivatives have been conducted, showcasing their potential as tyrosyl-tRNA synthetase inhibitors, a target for antimicrobial and anticancer drugs (Jabri et al., 2023).

Properties

IUPAC Name

4-bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrCl2FN3/c13-11-10-9(7(16)4-17-11)18-12(19-10)8-5(14)2-1-3-6(8)15/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOGJQLJHQFCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=C3F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrCl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743609
Record name 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334411-83-4
Record name 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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